molecular formula C9H18O2 B3186284 4-Methyl-2-(propan-2-yl)pentanoic acid CAS No. 1219170-58-7

4-Methyl-2-(propan-2-yl)pentanoic acid

Cat. No. B3186284
CAS RN: 1219170-58-7
M. Wt: 158.24 g/mol
InChI Key: FVTYKVHAFJRVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(propan-2-yl)pentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(propan-2-yl)pentanoic acid consists of a pentanoic acid backbone with a methyl group attached to the 4th carbon and a propan-2-yl group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

4-Methyl-2-(propan-2-yl)pentanoic acid is a liquid at room temperature . It has a molecular weight of 158.24 and a molecular formula of C9H18O2 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Chemical Properties

“4-Methyl-2-(propan-2-yl)pentanoic acid” is a chemical compound with the CAS Number: 1219170-58-7 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 2-isopropyl-4-methylpentanoic acid . This compound is typically stored at room temperature and has a physical form of liquid .

Safety Information

This compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H318, H319, and H335, which indicate that it causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .

Synthesis of Chiral Drug Intermediates

“4-Methyl-2-(propan-2-yl)pentanoic acid” can be used in the synthesis of chiral drug intermediates . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

Enantioselective Aminomethylation

This compound can be used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This process is important in the synthesis of complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .

Spectroscopic Analysis

“4-Methyl-2-(propan-2-yl)pentanoic acid” can be analyzed using spectroscopic techniques . The 1H and 13C NMR spectra can be recorded in CDCl3 on a Bruker SF-300 spectrometer at 300.13 and 75 MHz, respectively, using hexamethyldisiloxane as an internal standard .

Crystal Structures

The crystal structures of “4-Methyl-2-(propan-2-yl)pentanoic acid” can be studied using various techniques . This can provide valuable information about the compound’s structure and properties .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-yl)pentanoic acid is not clearly defined due to the lack of specific research on this compound .

Safety and Hazards

The safety information for 4-Methyl-2-(propan-2-yl)pentanoic acid indicates that it may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

properties

IUPAC Name

4-methyl-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6(2)5-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTYKVHAFJRVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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